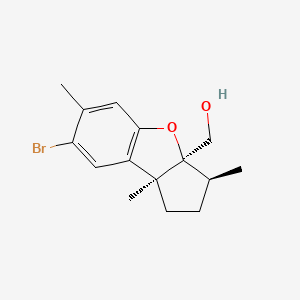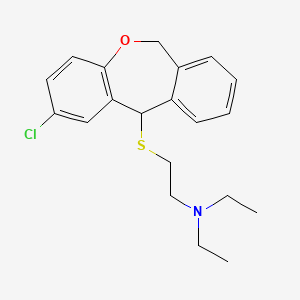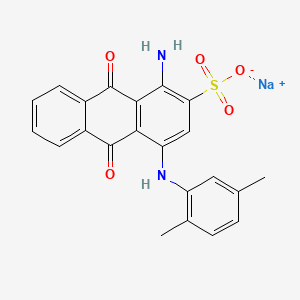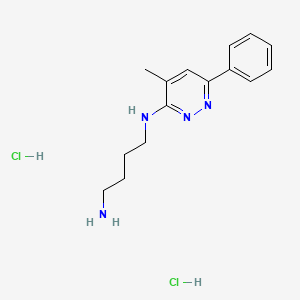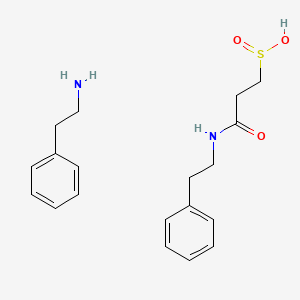
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is a complex organophosphorus compound It is characterized by its unique benzoxazaphosphorin ring structure, which includes a phosphorus atom bonded to both oxygen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted benzoxazaphosphorin with a sulfurizing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the phenyl rings.
Applications De Recherche Scientifique
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, potentially inhibiting their activity. The sulfur atom can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one: Lacks the sulfur atom, which may affect its reactivity and applications.
3-(Phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide: Similar structure but with different substituents, leading to variations in chemical behavior.
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide: Another related compound with potential differences in reactivity and applications.
Uniqueness
2-Phenyl-3-(phenylmethyl)-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is unique due to the presence of both phosphorus and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
198767-48-5 |
|---|---|
Formule moléculaire |
C20H16NO2PS |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
3-benzyl-2-phenyl-2-sulfanylidene-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C20H16NO2PS/c22-20-18-13-7-8-14-19(18)23-24(25,17-11-5-2-6-12-17)21(20)15-16-9-3-1-4-10-16/h1-14H,15H2 |
Clé InChI |
CVXSHVAKEMPQJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3OP2(=S)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


